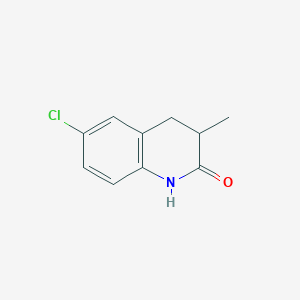
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” is a chemical compound. It is a derivative of quinolinone, which is a class of organic compounds that are heterocyclic and contain a quinoline moiety .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. A step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates is described, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality .Molecular Structure Analysis
The molecular structure of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” is complex due to the presence of multiple functional groups. The compound contains a quinolinone moiety, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” are not explicitly mentioned in the available resources .Scientific Research Applications
Enantioselective Synthesis
This compound has been used in the enantioselective synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide and its derivatives . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .
Antimicrobial Activity
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized using this compound. These newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds have a wide range of uses in medicinal chemistry. This compound has been used in the synthesis of new heterocyclic compounds, which have shown various biological activities .
Synthesis of Quinoline Derivatives
This compound has been used in the synthesis of novel class of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones . These compounds were screened for their in vitro antimicrobial potential .
Anti-Cancer Agent
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds were designed and synthesized for their evaluation as a potential anti-cancer agent .
Synthesis of 4-Hydroxy-2-Quinolones
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development. This compound has been used in the synthesis of 4-hydroxy-2-quinolones .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one is the Activated Factor XI (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in blood clotting. Inhibitors of FXIa are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk .
Mode of Action
The compound interacts with FXIa by binding in the S1-S1’-S2’ FXIa binding pockets . This interaction inhibits the activity of FXIa, thereby preventing the formation of blood clots. The compound’s mode of action is primarily through the inhibition of FXIa, which disrupts the coagulation cascade and prevents clot formation .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXIa, the compound disrupts this cascade, preventing the formation of fibrin, the primary component of blood clots. This can have downstream effects on other components of the coagulation cascade, potentially affecting other clotting factors .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) are likely to impact its bioavailability. For instance, the compound’s hydrophilicity and large polar surface area may compromise its permeability
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting FXIa, the compound disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots . This can have significant implications for conditions such as deep vein thrombosis, pulmonary embolism, and stroke, where blood clot formation plays a key role.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s ability to bind to FXIa and inhibit its activity Additionally, the compound’s stability may be affected by these factors, potentially impacting its shelf life and storage requirements
properties
IUPAC Name |
6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUDKWKWNWYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
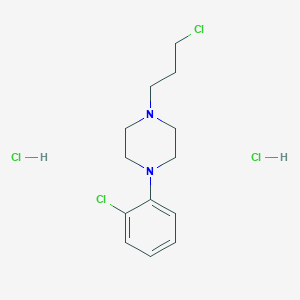
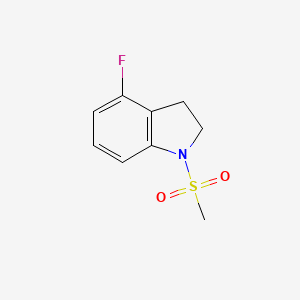
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)

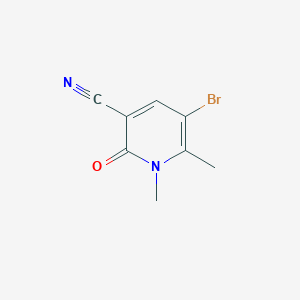

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
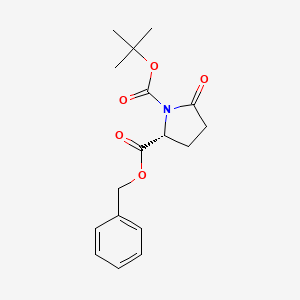
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
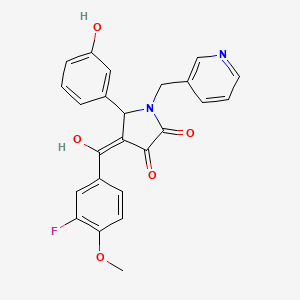
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)